molecular formula C13H23N3O2 B4913081 N-cyclohexyl-N'-(pentan-3-ylideneamino)oxamide

N-cyclohexyl-N'-(pentan-3-ylideneamino)oxamide

Cat. No.: B4913081
M. Wt: 253.34 g/mol
InChI Key: XULYOZUYNZUYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N’-(pentan-3-ylideneamino)oxamide: is an organic compound that belongs to the class of oxamides It is characterized by the presence of a cyclohexyl group, a pentan-3-ylideneamino group, and an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(pentan-3-ylideneamino)oxamide typically involves the reaction of cyclohexylamine with pentan-3-one to form N-cyclohexylpentan-3-ylideneamine. This intermediate is then reacted with oxalic acid dihydrazide to yield the final product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(pentan-3-ylideneamino)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or oxamide functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of amines or reduced oxamides

    Substitution: Formation of substituted amines or oxamides

Scientific Research Applications

Chemistry: N-cyclohexyl-N’-(pentan-3-ylideneamino)oxamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, N-cyclohexyl-N’-(pentan-3-ylideneamino)oxamide is used as a stabilizer in polymer formulations. It helps improve the thermal and mechanical properties of polymers, making them suitable for various applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(pentan-3-ylideneamino)oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the nature of the enzyme or receptor.

Comparison with Similar Compounds

  • N-cyclohexyl-N’-(4-iodophenyl)urea
  • N-cyclohexyl-N’-decylurea
  • N-cyclohexyl-1,3-propanediamine

Comparison: N-cyclohexyl-N’-(pentan-3-ylideneamino)oxamide is unique due to its specific functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications. For example, while N-cyclohexyl-N’-(4-iodophenyl)urea and N-cyclohexyl-N’-decylurea are also used in medicinal chemistry, their structural differences result in varied biological activities and target specificities.

Properties

IUPAC Name

N-cyclohexyl-N'-(pentan-3-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-3-10(4-2)15-16-13(18)12(17)14-11-8-6-5-7-9-11/h11H,3-9H2,1-2H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULYOZUYNZUYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(=O)NC1CCCCC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.